molecular formula C10H17NO3 B2427284 2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetamide CAS No. 1374656-04-8

2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetamide

Cat. No.: B2427284
CAS No.: 1374656-04-8
M. Wt: 199.25
InChI Key: COOSCCYUVHPYBN-UHFFFAOYSA-N
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Description

2-(1,4-Dioxaspiro[45]decan-7-yl)acetamide is a chemical compound characterized by its unique spirocyclic structure This compound is part of a class of spiro compounds, which are known for their stability and interesting chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetamide typically involves the formation of the spirocyclic ring system followed by the introduction of the acetamide group. One common method involves the reaction of 2-acetylcyclohexanone with ethylene glycol to form the 1,4-dioxaspiro[4.5]decane intermediate. This intermediate is then reacted with acetic anhydride and ammonia to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols.

Scientific Research Applications

2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: Similar spirocyclic structure but with an azaspiro ring.

    2-(1,4-Dioxaspiro[4.5]decan-6-yl)acrylamide: Another spirocyclic compound with an acrylamide group.

Properties

IUPAC Name

2-(1,4-dioxaspiro[4.5]decan-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c11-9(12)6-8-2-1-3-10(7-8)13-4-5-14-10/h8H,1-7H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOSCCYUVHPYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2(C1)OCCO2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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